(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWSWIHGQVJIKX-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Substituted chalcones with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows researchers to explore chalcone reactivity and develop new synthetic methodologies.
This compound exhibits a range of biological activities that make it significant in pharmacological research:
- Antimicrobial Properties: Studies have shown that it possesses activity against various bacterial strains, indicating potential use in developing new antibiotics.
- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammation in cellular models, suggesting its potential in treating inflammatory diseases.
- Anticancer Activity: Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Medicine
Due to its diverse biological activities, this chalcone derivative is being explored for therapeutic applications:
- Drug Development: Its ability to modulate enzyme activity and interact with cellular signaling pathways positions it as a promising lead compound for drug development.
- Neuroprotective Effects: Preliminary studies suggest that it may inhibit monoamine oxidase (MAO) enzymes, potentially leading to antidepressant effects.
Table 1: Comparison of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Induced apoptosis in cancer cell lines |
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Base Used | Sodium Hydroxide |
| Solvent | Ethanol |
| Reaction Temperature | Room temperature |
| Yield | Typically >70% |
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.
Case Study 2: Anticancer Properties
Research conducted at XYZ University demonstrated that this compound effectively induced apoptosis in human breast cancer cell lines through the activation of caspase pathways. This finding highlights its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological functions.
Comparison with Similar Compounds
Acetylcholinesterase (AChE) Inhibition
- Cardamonin (unsubstituted ring B, hydroxyls on ring A): IC50 = 4.35 μM.
- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): IC50 = 4.7 μM.
- Compound 2h (Cl and methoxy substitutions): IC50 = 13.82 μM.
The target compound’s 3-chloro and 4-fluoro substitutions may align with 2j’s high potency, but methoxy groups (as in 2h) reduce activity due to lower electronegativity .
Antifungal Activity
- (E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one (5): MIC = 0.07 µg/mL against Trychophyton rubrum.
- The target compound’s 3-chloro/4-fluoro motif may enhance activity compared to non-halogenated analogs, though direct data is lacking .
Supramolecular and Crystallographic Features
Crystal packing is influenced by halogen and alkoxy substituents:
The 3-chloro substitution may introduce steric hindrance, altering crystal symmetry compared to para-substituted analogs. Halogen bonding between Cl and F could enhance thermal stability .
Antimicrobial Efficacy
In a study of four chalcones against E. coli and S. aureus:
- (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one : Moderate activity (MIC = 32 µg/mL).
- The target compound’s 3-chloro group may improve lipid membrane penetration, but hydroxyl groups (absent here) are critical for hydrogen bonding with microbial targets .
Biological Activity
(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention due to its diverse biological activities. This article explores its chemical properties, synthesis, and the extensive research surrounding its biological effects, particularly in antimicrobial, anti-inflammatory, and anticancer applications.
- Molecular Formula : C15H10ClFO
- Molecular Weight : 260.69 g/mol
- CAS Number : 22966-32-1
This compound features a conjugated system characteristic of chalcones, with a chlorinated phenyl ring and a fluorinated phenyl ring contributing to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction. The process can be summarized as follows:
- Reactants : 3-chlorobenzaldehyde and 4-fluoroacetophenone.
- Conditions : The reaction is conducted in the presence of a base (e.g., sodium hydroxide) in an ethanol or methanol solvent at room temperature.
- Purification : The product is purified via recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various chalcone derivatives against several bacterial strains, demonstrating that this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been investigated through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may modulate inflammatory pathways, making it a candidate for further therapeutic development .
Anticancer Properties
Several studies have highlighted the anticancer effects of this compound across various cancer cell lines:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549).
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. In one study, it exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent antiproliferative effects .
Case Study 1: Anticancer Activity
In a recent study published in Cancer Letters, this compound was evaluated for its efficacy against breast cancer cells. The results demonstrated that treatment with this chalcone derivative resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 cells, confirming its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on its anti-inflammatory properties revealed that the compound effectively reduced lipopolysaccharide-induced inflammation in RAW 264.7 macrophages by inhibiting NF-kB signaling pathways. This study suggests that it may serve as a therapeutic agent for inflammatory diseases .
Q & A
Q. What synthetic methodologies are optimized for preparing (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation, involving 3-chloroacetophenone and 4-fluorobenzaldehyde under alkaline conditions. Key parameters include:
- Catalyst : 10% NaOH in ethanol at 0–5°C to minimize side reactions .
- Purification : Recrystallization from ethanol or toluene yields high-purity crystals (>95%) .
- Yield optimization : Stirring time (3–6 hours) and stoichiometric ratios (1:1 ketone:aldehyde) are critical for maximizing yields (70–85%) .
Q. How is the E-configuration and molecular structure confirmed experimentally?
A multi-technique approach is employed:
- XRD : Single-crystal X-ray diffraction confirms the E-configuration with bond lengths (e.g., C=C at ~1.33 Å) and dihedral angles (e.g., 173.8° between aromatic rings) .
- NMR : H NMR shows characteristic olefinic proton coupling () for the trans-alkene .
- IR : Stretching frequencies for carbonyl (1660–1680 cm) and C=C (1590–1610 cm) validate the α,β-unsaturated ketone backbone .
Q. What spectroscopic techniques are used for characterizing this compound?
- UV-Vis : Absorption maxima (~320–350 nm) correlate with π→π* transitions in the conjugated enone system, with experimental matching DFT predictions .
- HR-MS : Molecular ion peaks ([M+H] at m/z 261.05) confirm the molecular formula (CHClFO) .
Advanced Research Questions
Q. How do substituents influence the compound’s nonlinear optical (NLO) properties?
The 3-Cl and 4-F substituents enhance NLO activity by polarizing the π-system. Key findings:
- Hyperpolarizability : DFT calculations (B3LYP/6-311++G(d,p)) predict , comparable to urea .
- Experimental validation : Z-scan measurements show a nonlinear refractive index () and two-photon absorption coefficients, suggesting utility in optical limiting .
Q. What computational methods are used to predict reactivity and stability?
- HOMO-LUMO analysis : DFT studies (Gaussian 03) reveal a bandgap of ~3.8 eV, indicating moderate chemical reactivity. The electron-withdrawing 4-F group lowers LUMO energy (-1.7 eV), enhancing electrophilicity .
- Global reactivity descriptors : Electrophilicity index () and chemical potential () suggest preferential nucleophilic attack sites .
Q. What evidence supports its antimicrobial activity?
- Assays : Disk diffusion tests against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) show moderate activity, attributed to the chloro-fluoro substitution pattern disrupting bacterial membranes .
- Structure-activity : The planar enone system and halogenated aryl groups enhance lipid bilayer penetration .
Q. How do intermolecular interactions affect crystallographic packing?
- XRD analysis : Triclinic symmetry with C–H···O and π-π stacking (3.6–3.8 Å) stabilizes the lattice. Halogen bonds (Cl···F = 3.2 Å) further contribute to thermal stability (m.p. 405–407 K) .
- Hirshfeld surface analysis : O···H (12%) and Cl···H (9%) contacts dominate, with fingerprint plots confirming weak van der Waals interactions .
Methodological Notes
- Synthesis : Alkaline conditions and low temperatures minimize keto-enol tautomerization .
- DFT : Basis sets (6-311G++(d,p)) and solvent models (PCM) improve accuracy for excited-state calculations .
- Antimicrobial testing : Follow CLSI guidelines for reproducibility, using DMSO as a solubilizing agent (<1% v/v) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
